1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring attached to an indane moiety
Mechanism of Action
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives are known to inhibit the replication of HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect a broad range of biochemical pathways due to their diverse biological activities . These effects can lead to downstream changes in cellular processes and overall organism health.
Pharmacokinetics
It’s known that the pyrrolidine ring, a component of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a broad range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often involving the use of pyrrolidine and suitable electrophilic intermediates.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Alcohols or other reduced derivatives.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine: Lacks the carboxylic acid group, resulting in different chemical properties and reactivity.
2-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine-3-carboxylic acid: Positional isomer with potentially different biological activities.
1-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine-2-carboxylic acid: Another positional isomer with distinct chemical and biological properties.
Uniqueness: 1-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine-3-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activities. Its combination of the indane and pyrrolidine moieties, along with the carboxylic acid group, makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(17)12-5-6-15(9-12)13-7-10-3-1-2-4-11(10)8-13/h1-4,12-13H,5-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGDSRIEEHALPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2CC3=CC=CC=C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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